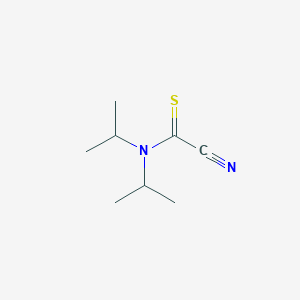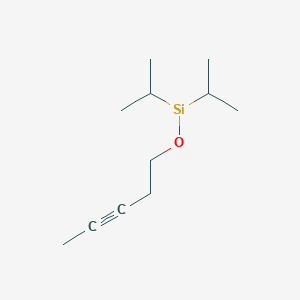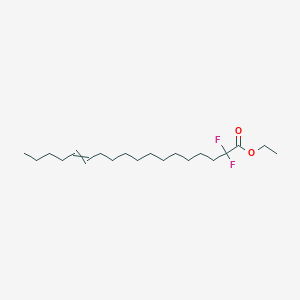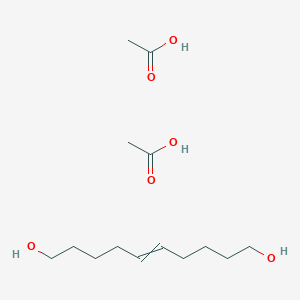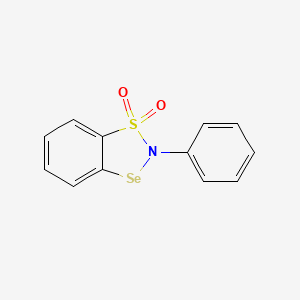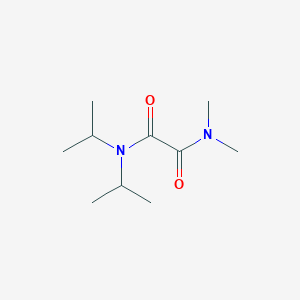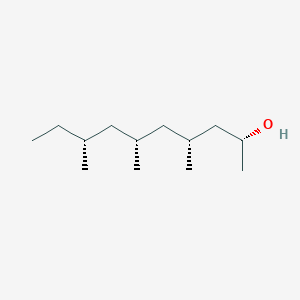![molecular formula C34H32Ge2 B14258799 (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] CAS No. 333737-46-5](/img/structure/B14258799.png)
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] is a complex organogermanium compound It is characterized by the presence of a phenylethene backbone with two methyl(diphenyl)germane groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] typically involves the reaction of phenylethene derivatives with methyl(diphenyl)germane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide (GeO₂), while reduction can produce simpler organogermanium compounds.
Scientific Research Applications
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicine or industry.
Comparison with Similar Compounds
Similar Compounds
- (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)silane]
- (1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)stannane]
Uniqueness
(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane] is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon and tin analogs
Properties
CAS No. |
333737-46-5 |
|---|---|
Molecular Formula |
C34H32Ge2 |
Molecular Weight |
585.9 g/mol |
IUPAC Name |
methyl-[2-[methyl(diphenyl)germyl]-1-phenylethenyl]-diphenylgermane |
InChI |
InChI=1S/C34H32Ge2/c1-35(30-20-10-4-11-21-30,31-22-12-5-13-23-31)28-34(29-18-8-3-9-19-29)36(2,32-24-14-6-15-25-32)33-26-16-7-17-27-33/h3-28H,1-2H3 |
InChI Key |
FNMJBYMHHPDHGP-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C=C(C1=CC=CC=C1)[Ge](C)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
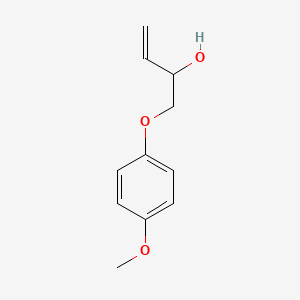
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
